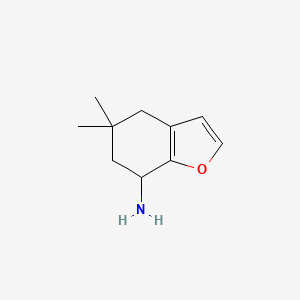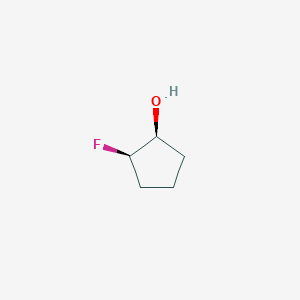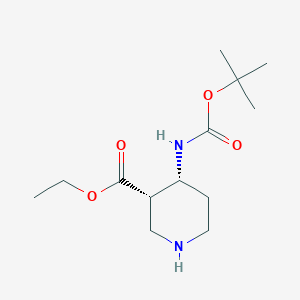
Rel-ethyl (3S,4R)-4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-ethyl (3S,4R)-4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often used in medicinal chemistry for the development of pharmaceuticals due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-ethyl (3S,4R)-4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, such as the reductive amination of 1,5-diketones or the cyclization of amino alcohols.
Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group is introduced to protect the amine functionality during subsequent reactions. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Esterification: The carboxylate group is introduced through esterification reactions, often using ethyl chloroformate or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the ester or amide functionalities, converting them to alcohols or amines, respectively.
Substitution: Nucleophilic substitution reactions could occur at the Boc-protected amine or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a building block for biologically active compounds.
Medicine: Potentially useful in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Could be used in the production of specialty chemicals or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, piperidine derivatives can interact with various receptors or enzymes in the body, modulating their activity. The Boc-protected amine group may be deprotected in vivo, allowing the compound to interact with its molecular targets.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, which is a simple cyclic amine.
N-Boc-piperidine: A protected form of piperidine, similar to the compound .
Ethyl piperidine-3-carboxylate: Another ester derivative of piperidine.
Uniqueness
Rel-ethyl (3S,4R)-4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate is unique due to its specific stereochemistry and the presence of both Boc-protected amine and ester functionalities. This combination of features can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H24N2O4 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
ethyl (3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-11(16)9-8-14-7-6-10(9)15-12(17)19-13(2,3)4/h9-10,14H,5-8H2,1-4H3,(H,15,17)/t9-,10+/m0/s1 |
InChI Key |
JEBCWKBYGDSWFR-VHSXEESVSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CNCC[C@H]1NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1CNCCC1NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Pyrazin-2-yl)-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B12976679.png)
![8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine](/img/structure/B12976683.png)
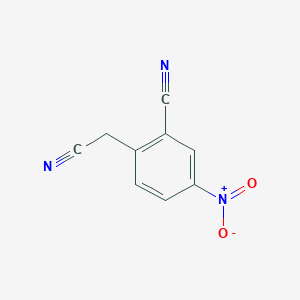
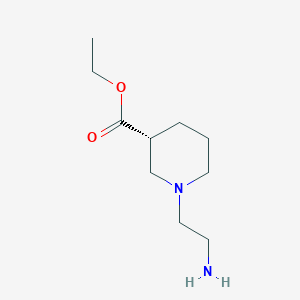

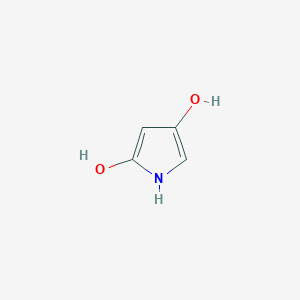
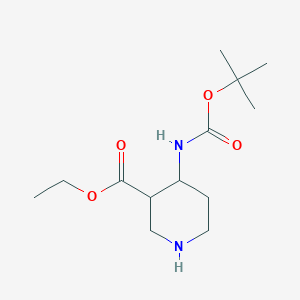
![2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12976709.png)
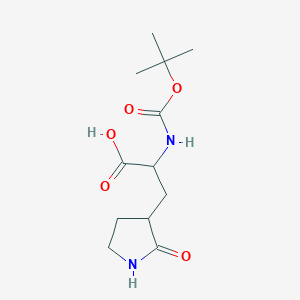

![1H-Pyrrolo[2,3-c]pyridine-1-sulfonamide](/img/structure/B12976725.png)
